N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide
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Overview
Description
N’-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide is an organic compound that features a benzyl group, a dimethoxyphenyl group, and a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia to form benzylamine.
Formation of the Dimethoxyphenylethylamine Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form 2-(3,4-dimethoxyphenyl)ethylamine.
Coupling Reaction: The final step involves the coupling of benzylamine and 2-(3,4-dimethoxyphenyl)ethylamine with pentanediamide under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N’-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted benzyl or dimethoxyphenyl derivatives.
Scientific Research Applications
N’-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3,4-dimethoxyphenyl)-N-methylacetamide
- N-(3,4-dimethoxybenzyl)-N’-(2-(3,4-dimethoxyphenyl)ethyl)oxalamide
Uniqueness
N’-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide is unique due to its specific structural features, such as the combination of benzyl, dimethoxyphenyl, and pentanediamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H28N2O4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide |
InChI |
InChI=1S/C22H28N2O4/c1-27-19-12-11-17(15-20(19)28-2)13-14-23-21(25)9-6-10-22(26)24-16-18-7-4-3-5-8-18/h3-5,7-8,11-12,15H,6,9-10,13-14,16H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
WICBANMBXYNSTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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